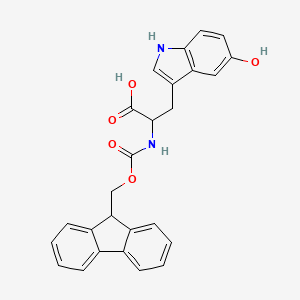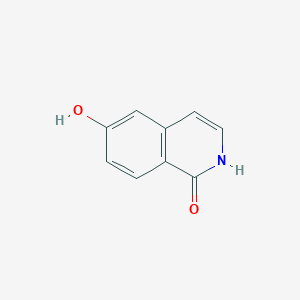
Quetiapine Hydroxy Impurity
Übersicht
Beschreibung
Desethoxy Quetiapine (hydrochloride) is an active metabolite of the atypical antipsychotic drug quetiapine. It is primarily formed through the action of the cytochrome P450 isoform CYP3A5. This compound binds to dopamine D2 receptors and has been studied for its potential effects on dopamine-mediated behaviors .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Desethoxyquetiapin (Hydrochlorid) beinhaltet die Entfernung einer Ethoxygruppe von Quetiapin. Dieser Prozess wird typischerweise unter Verwendung spezifischer Reagenzien und Bedingungen durchgeführt, die die De-Ethylierungsreaktion erleichtern. Die Reaktionsbedingungen beinhalten häufig die Verwendung von Lösungsmitteln wie Methanol und Katalysatoren, die den De-Ethylierungsprozess fördern .
Industrielle Produktionsverfahren: In industriellen Umgebungen folgt die Produktion von Desethoxyquetiapin (Hydrochlorid) einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Hochleistungsflüssigchromatographiesystemen (HPLC) zur Sicherstellung der Reinheit und Qualität des Endprodukts. Die industrielle Produktion unterliegt auch strengen Qualitätskontrollmaßnahmen, um pharmazeutische Standards zu erfüllen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Desethoxyquetiapin (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, die oft durch Oxidationsmittel erleichtert wird.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Alkylierungsmittel.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von hydroxylierten Derivaten führen, während die Reduktion deoxygenierte Verbindungen liefern kann .
Wissenschaftliche Forschungsanwendungen
Desethoxyquetiapin (Hydrochlorid) hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Referenzstandard in analytischen Methoden verwendet, um die Reinheit und Stabilität von Quetiapin und seinen Metaboliten zu untersuchen.
Biologie: Wird auf seine Auswirkungen auf Dopamin-vermittelte Verhaltensweisen in Tiermodellen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung psychiatrischer Erkrankungen wie Schizophrenie und bipolaren Störungen untersucht.
Industrie: Wird bei der Entwicklung und Qualitätskontrolle von pharmazeutischen Formulierungen verwendet, die Quetiapin enthalten
5. Wirkmechanismus
Der Wirkmechanismus von Desethoxyquetiapin (Hydrochlorid) beinhaltet seine Bindung an Dopamin-D2-Rezeptoren. Diese Bindung hemmt die Wirkung von Dopamin, einem Neurotransmitter, der an der Stimmungsregulation und psychotischen Symptomen beteiligt ist. Die Verbindung interagiert auch mit Serotoninrezeptoren, was zu ihren antipsychotischen und stimmungsstabilisierenden Wirkungen beiträgt. Der Metabolismus von Desethoxyquetiapin (Hydrochlorid) wird hauptsächlich durch das Cytochrom-P450-Isoform CYP3A5 vermittelt .
Ähnliche Verbindungen:
Quetiapin: Die Ausgangssubstanz, aus der Desethoxyquetiapin (Hydrochlorid) gewonnen wird. Es hat ein breiteres Spektrum an Rezeptorinteraktionen, darunter Dopamin-, Serotonin- und adrenerge Rezeptoren.
Norquetiapin: Ein weiterer aktiver Metabolit von Quetiapin, bekannt für seine Wirkung auf Noradrenalintransporter und Serotoninrezeptoren.
Quetiapin-N-oxid: Ein weniger häufiger Metabolit mit unterschiedlichen pharmakologischen Eigenschaften
Einzigartigkeit: Desethoxyquetiapin (Hydrochlorid) ist einzigartig in seiner spezifischen Bindungsaffinität zu Dopamin-D2-Rezeptoren und seiner Bildung hauptsächlich durch die Wirkung von CYP3A5. Diese Spezifität macht es zu einer wertvollen Verbindung für die Untersuchung von Dopamin-vermittelten Verhaltensweisen und potenziellen therapeutischen Wirkungen bei psychiatrischen Störungen .
Wirkmechanismus
The mechanism of action of Desethoxy Quetiapine (hydrochloride) involves its binding to dopamine D2 receptors. This binding inhibits the action of dopamine, a neurotransmitter involved in mood regulation and psychotic symptoms. The compound also interacts with serotonin receptors, contributing to its antipsychotic and mood-stabilizing effects. The metabolism of Desethoxy Quetiapine (hydrochloride) is primarily mediated by the cytochrome P450 isoform CYP3A5 .
Vergleich Mit ähnlichen Verbindungen
Quetiapine: The parent compound from which Desethoxy Quetiapine (hydrochloride) is derived. It has a broader spectrum of receptor interactions, including dopamine, serotonin, and adrenergic receptors.
Norquetiapine: Another active metabolite of quetiapine, known for its effects on norepinephrine transporters and serotonin receptors.
Quetiapine N-oxide: A less common metabolite with distinct pharmacological properties
Uniqueness: Desethoxy Quetiapine (hydrochloride) is unique in its specific binding affinity to dopamine D2 receptors and its formation primarily through the action of CYP3A5. This specificity makes it a valuable compound for studying dopamine-mediated behaviors and potential therapeutic effects in psychiatric disorders .
Eigenschaften
IUPAC Name |
2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c23-14-13-21-9-11-22(12-10-21)19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)20-19/h1-8,23H,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLMIXVKBNAUIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001211254 | |
| Record name | 4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001211254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329216-67-3, 329218-14-6 | |
| Record name | 4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329216-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Des-hydroxyethyl quetiapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329216673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001211254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl] ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.904 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-{2-thia-9-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-10-yl}piperazin-1-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DES-HYDROXYETHYL QUETIAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GWY87J9I4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1311857.png)
![2,4-dichloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1311858.png)

